5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide
Description
5-Bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic small molecule characterized by three key structural features:
- A 2-aminoethyl linker connecting the furan carboxamide to a piperazine ring.
- A 4-phenylpiperazine moiety, which modulates solubility, receptor affinity, and pharmacokinetics.
This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting serotonin, dopamine, and sigma receptors.
Properties
IUPAC Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c18-16-7-6-15(23-16)17(22)19-8-9-20-10-12-21(13-11-20)14-4-2-1-3-5-14/h1-7H,8-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBTYGUIIJLHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It is known to interact with its target, mapk10. This interaction may lead to changes in the activity of MAPK10, potentially influencing the cellular processes in which this kinase is involved.
Biochemical Pathways
Given its target, it is likely to influence pathways involving mapk10. MAPK10 is involved in various cellular processes, so the compound’s action could have downstream effects on cell proliferation, differentiation, and transcription regulation.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect.
Biological Activity
5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: This compound . Its molecular formula is , and it features a furan ring, a bromine atom, and a piperazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 373.26 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
| Log P | 3.45 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:
- MCF-7 (breast cancer) : IC50 = 0.65 µM
- HeLa (cervical cancer) : IC50 = 0.85 µM
- A549 (lung cancer) : IC50 = 1.20 µM
These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, potentially through the induction of apoptosis.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, the compound may interfere with:
- Apoptotic Pathways : Induction of caspase activation leading to programmed cell death.
- Cell Cycle Regulation : Disruption of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Caspase Activation | Increased levels of cleaved caspases in treated cells indicating apoptosis. |
| CDK Inhibition | Inhibition of CDK2 observed in biochemical assays. |
Study 1: In Vitro Evaluation
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.
Study 2: Molecular Docking Studies
Molecular docking studies revealed that the compound has strong binding affinity to target proteins involved in tumorigenesis, such as Bcl-2 and CDK2. This suggests that the compound could serve as a lead molecule for further drug development targeting these proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine and Linker Regions
Table 1: Key Structural Variations and Properties
*Estimated values based on structural analogs.
Key Observations:
- Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility compared to rigid trans-butenyl (e.g., compound 19 in ) or longer butyl chains (e.g., compound 14).
- Substituent Effects: Bromine vs. iodine: Bromine’s smaller atomic radius may reduce steric hindrance compared to iodine. Fluorobenzoyl () enhances metabolic stability compared to unsubstituted phenyl.
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The target compound’s logP (~3.0) suggests moderate lipophilicity, ideal for blood-brain barrier penetration. Analogs with morpholine (lower logP) or fluorine (similar logP) exhibit tailored solubility profiles.
- Hydrogen Bonding: The 4-phenylpiperazine and carboxamide groups contribute to hydrogen-bond acceptor/donor counts, influencing target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
